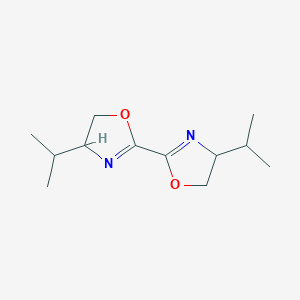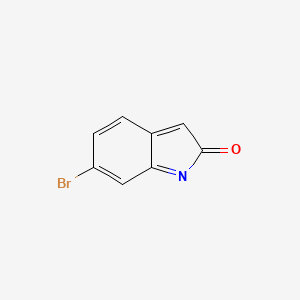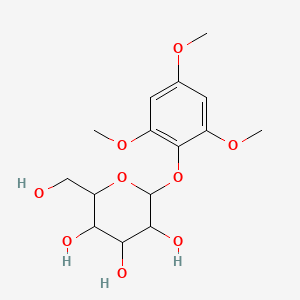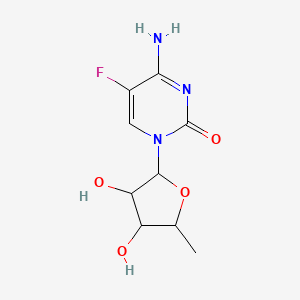
4-Amino-1-(3,4-dihydroxy-5-methyl-2-oxolanyl)-5-fluoro-2-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Deoxy-5-fluorocytidine is a synthetic nucleoside analog that is structurally similar to cytidine. It is an intermediate metabolite of the DNA synthesis inhibitor capecitabine, which is used in chemotherapy . This compound is significant due to its role in the metabolic pathway leading to the formation of 5-fluorouracil, a potent anticancer agent .
Métodos De Preparación
The preparation of 5’-Deoxy-5-fluorocytidine involves several synthetic routes. One method includes the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst for the silanization of 5-fluorocytosine . The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures, followed by the addition of 5-deoxy triacetyl ribose . This method is advantageous for industrial production due to its high yield and quality .
Análisis De Reacciones Químicas
5’-Deoxy-5-fluorocytidine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by carboxylesterase, converting it to 5’-deoxy-5-fluorouridine.
Deamination: By cytidine deaminase, further converting it to 5-fluorouracil.
Substitution Reactions: Involving the replacement of functional groups to form different derivatives.
Common reagents used in these reactions include carboxylesterase, cytidine deaminase, and various solvents like methylene dichloride . The major products formed are 5’-deoxy-5-fluorouridine and 5-fluorouracil .
Aplicaciones Científicas De Investigación
5’-Deoxy-5-fluorocytidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5’-Deoxy-5-fluorocytidine involves its conversion to 5-fluorouracil through a series of enzymatic reactions . Initially, carboxylesterase catalyzes its conversion to 5’-deoxy-5-fluorouridine, which is then deaminated by cytidine deaminase to form 5-fluorouracil . 5-Fluorouracil inhibits thymidylate synthase, leading to DNA damage and cell death .
Comparación Con Compuestos Similares
5’-Deoxy-5-fluorocytidine is unique due to its specific metabolic pathway leading to 5-fluorouracil . Similar compounds include:
5-Fluorocytosine: Another nucleoside analog used in antifungal treatments.
5-Fluorouracil: The final active metabolite in the pathway, widely used in cancer therapy.
Capecitabine: A prodrug that is metabolized to 5’-Deoxy-5-fluorocytidine.
These compounds share similar structures but differ in their specific applications and metabolic pathways .
Propiedades
IUPAC Name |
4-amino-1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNABXSEHNLERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)
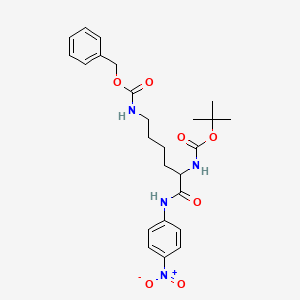
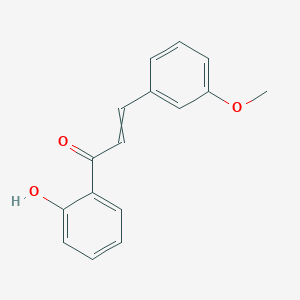
![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)

![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)

![3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol](/img/structure/B13388739.png)
